![molecular formula C17H17NO4S2 B2820536 4-methoxy-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034340-78-6](/img/structure/B2820536.png)
4-methoxy-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophenes are a type of heterocyclic compound that contain a ring of four carbon atoms and one sulfur atom . Sulfonamides, on the other hand, are organic sulfur compounds that contain the -SO2NH2 group . Both of these classes of compounds have important applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with sulfur or sulfur-containing compounds . Sulfonamides can be synthesized through the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The molecular structure of thiophenes and sulfonamides can vary greatly depending on the specific compound. In general, thiophenes have a five-membered ring with four carbon atoms and one sulfur atom . Sulfonamides have a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .Chemical Reactions Analysis
Thiophenes can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . Sulfonamides can participate in reactions such as hydrolysis, acylation, and displacement by amines .Physical And Chemical Properties Analysis
Thiophenes are generally soluble in organic solvents but insoluble in water . The physical and chemical properties of sulfonamides can vary greatly depending on the specific compound .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives, including those synthesized from this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Antiviral Activity
Specific derivatives of this compound have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications in the development of antiviral drugs .
Anti-Inflammatory and Analgesic Activities
Certain derivatives of this compound have demonstrated anti-inflammatory and analgesic activities, with a lower ulcerogenic index compared to standard drugs like indomethacin and celecoxib . This indicates potential applications in pain management and inflammation treatment .
Anticancer Activity
Indole derivatives, including those synthesized from this compound, have shown potential in the treatment of various types of cancer . This opens up possibilities for the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives synthesized from this compound have demonstrated antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives, including those synthesized from this compound, have shown antidiabetic activity . This indicates potential applications in the treatment of diabetes .
Antimalarial Activity
Indole derivatives synthesized from this compound have demonstrated antimalarial activity . This suggests potential applications in the development of new antimalarial drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-12-9-14(21-2)4-6-17(12)24(19,20)18-10-15-3-5-16(22-15)13-7-8-23-11-13/h3-9,11,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCLQNXQYPSARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide |
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